![molecular formula C25H26N10O4S B2855767 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 673455-28-2](/img/no-structure.png)

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

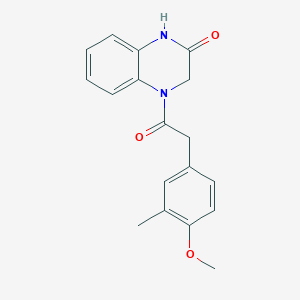

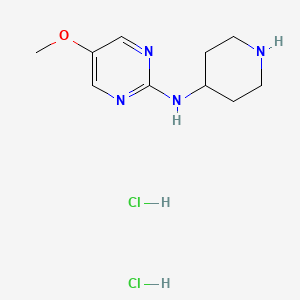

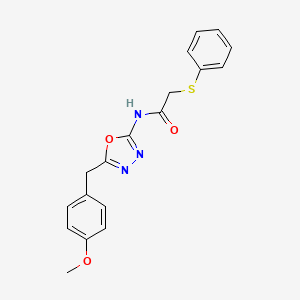

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C25H26N10O4S and its molecular weight is 562.61. The purity is usually 95%.

BenchChem offers high-quality 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biocatalysis and Biomass Conversion

The furan moiety within the compound indicates its potential role in biocatalysis and biomass conversion . Furan derivatives are known for their reactivity and are used in the synthesis of new fuels and polymer precursors . The compound could serve as a substrate or product in biocatalytic processes, leveraging the metabolic diversity of microorganisms to produce molecules with lower environmental impact.

Antimicrobial Agents

The presence of a furan-2-carbonyl group is associated with antimicrobial properties. Studies have shown that furan derivatives can be synthesized to exhibit significant antimicrobial activity . This compound could be explored for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial drugs.

Anti-Cancer Therapeutics

Carbamothioyl-furan-2-carboxamide derivatives, which share structural similarities with the compound , have demonstrated anti-cancer potential . This suggests that the compound could be investigated for its effectiveness against certain cancer cell lines, such as HepG2, Huh-7, and MCF-7.

Pharmaceutical Development

Furan derivatives are commonly used in the production of pharmaceuticals . The specific structure of this compound, including the piperazine and tetrazole groups, may interact with biological systems in unique ways, making it a candidate for the development of new medications with specific pharmacological targets.

Agrochemical Research

The diverse reactivity of furan compounds also extends to agrochemical applications . This compound could be studied for its potential use in the development of new pesticides or herbicides, contributing to more efficient and sustainable agricultural practices.

Resin and Polymer Synthesis

Due to the durability and resistance characteristics of furan derivatives, this compound could be utilized in the synthesis of resins and polymers . Its unique structure might impart novel properties to the materials, such as enhanced thermal stability or mechanical strength.

Indole Derivative Research

While the compound does not directly contain an indole moiety, its complex structure may have implications in the field of indole derivative research . Indole derivatives have a wide range of biological and clinical applications, and the compound could be a precursor or structural inspiration for new indole-based molecules .

Environmental Sustainability

Lastly, the potential of this compound to be synthesized or transformed through biological means suggests its role in promoting environmental sustainability . By replacing petroleum-derived materials with biomass-derived alternatives, such as furan derivatives, the compound could contribute to reducing dependence on fossil resources .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the introduction of a furan-2-carbonyl group and a phenyltetrazol-5-yl group.", "Starting Materials": [ "1,3-dimethyl-7-bromo-8-nitro-purine-2,6-dione", "2-(1-phenyltetrazol-5-yl)ethanethiol", "4-(furan-2-carbonyl)piperazine", "potassium carbonate", "copper(I) iodide", "triethylamine", "N,N-dimethylformamide", "acetonitrile", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 1,3-dimethyl-7-bromo-8-nitro-purine-2,6-dione with copper(I) iodide and triethylamine in N,N-dimethylformamide to obtain 1,3-dimethyl-7-iodo-8-nitro-purine-2,6-dione.", "Step 2: Reaction of 1,3-dimethyl-7-iodo-8-nitro-purine-2,6-dione with 4-(furan-2-carbonyl)piperazine in acetonitrile at room temperature to obtain 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-iodo-purine-2,6-dione.", "Step 3: Reduction of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-iodo-purine-2,6-dione with copper(I) iodide and triethylamine in N,N-dimethylformamide to obtain 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.", "Step 4: Purification of the final product by column chromatography using a mixture of methanol and water as the eluent." ] } | |

Numéro CAS |

673455-28-2 |

Nom du produit |

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

Formule moléculaire |

C25H26N10O4S |

Poids moléculaire |

562.61 |

Nom IUPAC |

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

InChI |

InChI=1S/C25H26N10O4S/c1-30-20-19(22(37)31(2)25(30)38)34(14-16-40-24-27-28-29-35(24)17-7-4-3-5-8-17)23(26-20)33-12-10-32(11-13-33)21(36)18-9-6-15-39-18/h3-9,15H,10-14,16H2,1-2H3 |

Clé InChI |

PMKGWRQPVQBLMF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NN=NN5C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2855689.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2,6-difluorobenzamide](/img/structure/B2855691.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)